molecular formula C9H15N3OS B13068819 4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL

4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL

Cat. No.: B13068819
M. Wt: 213.30 g/mol
InChI Key: QCOBWSIXPPKJRU-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the amino group on the thiazole ring and the hydroxyl group on the piperidine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with 1-methylpiperidin-4-one under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Due to its potential anticancer properties, it is studied for use in cancer treatment.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL involves its interaction with specific molecular targets and pathways. The amino group on the thiazole ring can form hydrogen bonds with biological molecules, while the hydroxyl group on the piperidine ring can participate in various biochemical reactions. These interactions can lead to the inhibition of microbial growth, disruption of fungal cell walls, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL is unique due to its combination of a thiazole ring and a piperidine ring. Similar compounds include:

    2-Aminothiazole: Lacks the piperidine ring but shares the thiazole structure.

    1-Methylpiperidin-4-one: Lacks the thiazole ring but shares the piperidine structure.

    Thiazole derivatives: Various thiazole derivatives with different substituents exhibit similar biological activities.

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

4-(2-amino-1,3-thiazol-5-yl)-1-methylpiperidin-4-ol

InChI

InChI=1S/C9H15N3OS/c1-12-4-2-9(13,3-5-12)7-6-11-8(10)14-7/h6,13H,2-5H2,1H3,(H2,10,11)

InChI Key

QCOBWSIXPPKJRU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CN=C(S2)N)O

Origin of Product

United States

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